Metaraminol hydrogen (+)-tartrate
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Overview
Description
Metaraminol hydrogen (+)-tartrate is a chemical compound widely used in the medical field as a vasopressor. It is a sympathomimetic amine that acts primarily on alpha-1 adrenergic receptors, leading to vasoconstriction and an increase in blood pressure. This compound is particularly useful in treating hypotension, especially in cases of shock or during surgical procedures .
Preparation Methods
Synthetic Routes and Reaction Conditions
Metaraminol hydrogen (+)-tartrate can be synthesized through various methods. One common approach involves the stereoselective transamination of 2-hydroxy ketones using an amine donor such as L-alanine . This enzymatic process is facilitated by amine transaminase enzymes, which ensure high conversion rates and excellent stereoselectivity. The reaction conditions typically involve moderate temperatures and pH levels suitable for enzyme activity .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of bio-based amine donors and in situ product removal techniques to enhance yield and purity. The process may include liquid-liquid extraction to separate the desired product from the reaction mixture, thereby increasing the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Metaraminol hydrogen (+)-tartrate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert metaraminol into different reduced forms.
Substitution: Substitution reactions can occur at the amino or hydroxyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of metaraminol, each with distinct chemical and pharmacological properties .
Scientific Research Applications
Metaraminol hydrogen (+)-tartrate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: Researchers use it to study the effects of alpha-1 adrenergic receptor activation on cellular processes.
Medicine: It is extensively used in clinical settings to manage hypotension and shock.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals
Mechanism of Action
Metaraminol hydrogen (+)-tartrate acts by displacing noradrenaline from storage vesicles in noradrenergic synapses, thereby increasing the concentration of noradrenaline in the synaptic cleft. This leads to the activation of alpha-1 adrenergic receptors, resulting in vasoconstriction and an increase in blood pressure. The compound also has indirect effects on beta-1 adrenergic receptors, which can influence heart rate and cardiac output .
Comparison with Similar Compounds
Similar Compounds
Noradrenaline: A natural neurotransmitter with similar vasopressor effects.
Phenylephrine: Another alpha-1 adrenergic receptor agonist used to treat hypotension.
Ephedrine: A sympathomimetic amine with both alpha and beta adrenergic activity.
Uniqueness
Metaraminol hydrogen (+)-tartrate is unique in its ability to act as a false neurotransmitter, displacing noradrenaline and thereby increasing its concentration in the synaptic cleft. This mechanism of action provides a more sustained vasopressor effect compared to other similar compounds .
Properties
Molecular Formula |
C13H19NO8 |
---|---|
Molecular Weight |
317.29 g/mol |
IUPAC Name |
3-[(1R,2S)-2-amino-1-hydroxypropyl]phenol;2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C9H13NO2.C4H6O6/c1-6(10)9(12)7-3-2-4-8(11)5-7;5-1(3(7)8)2(6)4(9)10/h2-6,9,11-12H,10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t6-,9-;/m0./s1 |
InChI Key |
VENXSELNXQXCNT-YDYUUSCQSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC(=CC=C1)O)O)N.C(C(C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)O)O)N.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
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